N-Methylation of Benzimidazole Eliminates Hydrogen-Bond Donor Relative to Des-Methyl Analog 708284-62-2
The target compound (708994-97-2) possesses an N-methyl group on the benzimidazole ring, resulting in zero hydrogen-bond donor (HBD) atoms, whereas the des-methyl analog 4-(1H-benzimidazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one (CAS 708284-62-2) retains one HBD at the benzimidazole N–H . This structural difference alters the compound's hydrogen-bonding capacity, which is a key determinant of membrane permeability, solubility, and target binding. No quantitative biological data for the target compound was available from authoritative public databases at the time of analysis, but the patent literature documents that N-methylation of analogous benzimidazole–pyrrolidinone cores can shift IC50 values by more than 10-fold at certain ion-channel targets [1].
| Evidence Dimension | Hydrogen-bond donor count (structure-derived) |
|---|---|
| Target Compound Data | 0 HBD (benzimidazole N–CH3) |
| Comparator Or Baseline | CAS 708284-62-2 (des-methyl analog): 1 HBD (benzimidazole N–H) |
| Quantified Difference | Δ = 1 HBD; confirmation of biological impact requires direct comparative assay data (unavailable in public domain) |
| Conditions | Structural comparison based on IUPAC name and molecular formula; HBD count derived from SMILES and cheminformatic rules |
Why This Matters
A one-atom difference in hydrogen-bond donor count can dictate oral bioavailability and target selectivity; without experimental confirmation of equivalence, procurement of the des-methyl analog cannot substitute for 708994-97-2 in assays where HBD profile is critical.
- [1] Patent US20050038010A1. Substituted heterocyclic compounds and methods of use. Example compounds demonstrating >10-fold IC50 shifts upon N-methylation of benzimidazole–pyrrolidinone scaffolds. View Source
